molecular formula C11H16N2O3 B2937561 (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester CAS No. 1822833-99-7

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B2937561
CAS No.: 1822833-99-7
M. Wt: 224.26
InChI Key: PUVSBJCUNXOXNN-UHFFFAOYSA-N
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Description

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with amino and hydroxy groups, along with a carbamic acid tert-butyl ester moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-nitro-4-hydroxybenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.

    Protection and Deprotection: The hydroxy group may be protected during the reaction sequence to prevent unwanted side reactions, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxyphenyl structure but lacks the amino and carbamic acid tert-butyl ester groups.

    3-Hydroxy-2-aryl acrylate: Contains a similar aromatic ring but with different substituents and functional groups.

Uniqueness

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester is unique due to its combination of amino, hydroxy, and carbamic acid tert-butyl ester groups. This combination provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVSBJCUNXOXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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